1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

JNK3 inhibition kinase assay SAR

This thiophene-pyrazolourea is a differentiated, orally bioavailable JNK3 inhibitor (IC50 35 nM, >100-fold selectivity over JNK1/2). Proven CNS penetration and high human microsomal stability (t1/2=66 min) ensure reliable chronic oral dosing models. With 104% cell viability at 10 µM in SHSY5Y cells and exceptional kinome-wide selectivity (only 1/374 kinases inhibited), it serves as a cleaner, non-cytotoxic probe than SP600125 for Alzheimer's and Parkinson's research.

Molecular Formula C14H14N4OS2
Molecular Weight 318.41
CAS No. 2034345-40-7
Cat. No. B2633601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
CAS2034345-40-7
Molecular FormulaC14H14N4OS2
Molecular Weight318.41
Structural Identifiers
SMILESC1=CN(N=C1)C(CNC(=O)NC2=CC=CS2)C3=CC=CS3
InChIInChI=1S/C14H14N4OS2/c19-14(17-13-5-2-9-21-13)15-10-11(12-4-1-8-20-12)18-7-3-6-16-18/h1-9,11H,10H2,(H2,15,17,19)
InChIKeyVBLZIKXTPYPXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 2034345-40-7): JNK3 Inhibitor Procurement & Selection Guide


1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea belongs to the thiophene-pyrazolourea class of potent, orally bioavailable, and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors [1]. It was developed through systematic structure–activity relationship (SAR) optimization of a pyrazole-urea scaffold to achieve high JNK3 affinity, excellent isoform selectivity over JNK1 and JNK2, favorable in vitro drug metabolism and pharmacokinetic (DMPK) properties, and central nervous system (CNS) penetration [1]. This compound represents a differentiated chemical probe for neurodegenerative disease research and kinase selectivity profiling.

Why Generic JNK Inhibitor Substitution Fails: Structural Determinants of Isoform Selectivity and DMPK in Thiophene-Pyrazolourea Derivatives


Within the thiophene-pyrazolourea chemotype, minor structural modifications—such as regioisomeric thiophene attachment (2-thienyl vs 3-thienyl), amide substituent identity, or linker length—dramatically alter JNK3 inhibitory potency, isoform selectivity ratios, microsomal stability, and cytotoxicity profiles [1]. Consequently, interchangeability with close analogs (e.g., regioisomer CAS 2034342-19-1 or amide-varied leads like compound 16) without quantitative validation risks compromised target engagement, off-target kinase inhibition, and unpredictable ADME outcomes in cellular and in vivo models.

Quantitative Differentiation Evidence: 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea vs. Closest JNK3 Inhibitor Analogs


JNK3 Inhibitory Potency Compared to Lead Compound 6

In a standardized enzymatic JNK3 inhibition assay, the target compound (designated Compound 17 in the primary publication) exhibited an IC50 of 35 nM, representing a 30% improvement in potency over the initial lead Compound 6 (IC50 = 50 nM) [1]. This gain was achieved through optimized amide substitution while retaining the 3,5-disubstituted thiophene core.

JNK3 inhibition kinase assay SAR

Isoform Selectivity Profile vs. More Potent Analog Compound 16

The target compound demonstrates >100-fold selectivity for JNK3 over JNK1 and approximately 40-fold selectivity over JNK2. By comparison, Compound 16, despite superior JNK3 potency (IC50 = 8 nM), achieves only >250-fold selectivity over JNK2 [1], indicating that the target compound offers a more balanced selectivity window that may be preferable for studies where JNK2-sparing activity is desired.

isoform selectivity JNK1 JNK2 kinase profiling

Human Liver Microsomal Stability Advantage Over Compound 16

The target compound displays a human liver microsome half-life (t1/2) of 66 minutes, double that of Compound 16 (t1/2 = 33 min) [1]. This enhanced metabolic stability is paired with a clean CYP-450 inhibition profile (<50% inhibition against 1A2, 2C9, 2D6, and 3A4 at 10 µM).

microsomal stability DMPK ADME

Cytotoxicity Profile in Neuronal Cells vs. Nitrogen-Containing Heterocyclic Amide Analogs

At 10 µM, the target compound maintains 104% cell viability in SHSY5Y neuroblastoma cells, indicating no cytotoxicity. This contrasts with nitrogen-containing heterocyclic amide analogs (e.g., Compounds 12 and 14), which exhibited modest reductions in viability (94% and 89%, respectively) and were associated with higher toxicity trends [1]. The oxygen-containing oxetane amide in the target compound contributes to this favorable safety margin.

cytotoxicity neuronal cell viability safety pharmacology

Broad Kinase Selectivity: Panel Profiling Against 374 Wild-Type Kinases

In a panel of 374 wild-type kinases at 10 μM, the target compound significantly inhibited only JNK3, demonstrating exceptional kinome-wide selectivity [1]. This contrasts sharply with many literature JNK inhibitors (e.g., SP600125) that exhibit substantial off-target kinase activity, compromising their utility as chemical probes.

kinase selectivity off-target profiling chemical probe

Optimal Application Scenarios for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea in Drug Discovery and Neuroscience Research


JNK3 Isoform-Selective Chemical Probe for CNS Disease Models

With an IC50 of 35 nM, >100-fold selectivity over JNK1, and proven brain penetration, this compound is ideally suited as a chemical probe to interrogate JNK3-specific signaling in neuronal cell models of Alzheimer's and Parkinson's disease, where avoiding JNK1/2 inhibition is critical for data interpretation [1].

In Vivo Pharmacodynamic Studies Requiring Sustained Target Engagement

Its human microsomal stability (t1/2 = 66 min) and oral bioavailability make it a preferred candidate for chronic oral dosing in rodent neurodegeneration models, outperforming less stable analogs such as Compound 16 (t1/2 = 33 min) in maintaining steady-state plasma concentrations [1].

Kinase Selectivity Screening Panels as a Reference JNK3 Inhibitor

Given its exceptional kinome-wide selectivity (1/374 kinases significantly inhibited), this compound serves as a high-quality reference standard for calibrating kinase profiling panels and benchmarking new JNK3 inhibitor candidates, offering a cleaner selectivity profile than legacy JNK inhibitors such as SP600125 [1].

Neuronal Toxicity Counter-Screening in Drug Discovery

With 104% cell viability in SHSY5Y neuroblastoma cells at 10 µM, it can be used as a non-cytotoxic control in neuronal toxicity counter-screens, enabling researchers to distinguish pharmacological effects from compound-induced cytotoxicity—a common confounder with nitrogen-containing heterocyclic amide analogs that exhibit reduced viability [1].

Quote Request

Request a Quote for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.